
4-Azidobutan-1-amine
Overview
Description
4-Azidobutan-1-amine is an organic compound with the molecular formula C4H10N4. It is characterized by the presence of an azide group (-N3) attached to a butylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Azidobutan-1-amine typically involves the reaction of 4-bromobutan-1-amine with sodium azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the bromide to the azide .
Reaction Scheme:
4-Bromobutan-1-amine+Sodium Azide→this compound+Sodium Bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of chlorinated solvents like dichloromethane (DCM) has been reported, although the remaining solvent must be carefully removed to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
4-Azidobutan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group.
Cycloaddition Reactions: The azide group can participate in click chemistry reactions, forming triazoles.
Common Reagents and Conditions
Substitution: Sodium azide in DMF or DMSO.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Various substituted butylamines.
Reduction: 4-Butyl-1,4-diamine.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
4-Azidobutan-1-amine is utilized in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Applied in the synthesis of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 4-Azidobutan-1-amine primarily involves its azide group, which can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is harnessed in click chemistry, where the azide group acts as a reactive handle for attaching various functional groups to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Azido-4-aminobutane
- 4-Azidobutylamine
- 4-Azido-1-butylamine
Uniqueness
4-Azidobutan-1-amine is unique due to its specific chain length and the position of the azide group, which confer distinct reactivity patterns compared to other azidoamines. Its ability to participate in click chemistry reactions makes it particularly valuable in synthetic and materials chemistry .
Biological Activity
Overview
4-Azidobutan-1-amine (CAS Number: 88192-20-5) is an organic compound characterized by a four-carbon butylamine chain with an azide group (-N3) at one end. Its molecular formula is C₄H₁₀N₄, and it has garnered attention in various fields, particularly in medicinal chemistry and bioconjugation techniques. This compound is classified as a heterobifunctional reagent due to its two distinct functional groups, enabling it to participate in a range of chemical reactions, notably the Cu(I)-catalyzed azide-alkyne cycloaddition reaction, commonly referred to as "click chemistry" .
Biochemical Pathways
As a component of proteolysis-targeting chimeras (PROTACs), this compound facilitates the degradation of target proteins by hijacking the ubiquitin-proteasome system. PROTACs consist of two ligands connected by a linker; one ligand targets the protein for degradation while the other binds to an E3 ubiquitin ligase . This mechanism allows for selective protein degradation, which is crucial in therapeutic applications, particularly in cancer treatment.
Applications in Research
This compound has been utilized in various scientific research applications:
- Bioconjugation : It serves as a linker to label biomolecules, enhancing the study of protein interactions and functions.
- Medicinal Chemistry : The compound is investigated for its potential in drug development, particularly through its role in creating libraries of compounds for screening against cancer cell lines .
- Materials Science : It is applied in synthesizing specialty polymers and materials due to its unique reactivity .
Case Study: Development of PROTACs
Recent studies have demonstrated the efficacy of this compound as a linker in PROTAC development. In one study, researchers synthesized a series of PROTACs using this compound to target specific oncogenic proteins for degradation. The results indicated that these PROTACs effectively reduced target protein levels in cancer cell lines, showcasing the potential for targeted cancer therapies .
Biological Activity Assessment
Although this compound itself does not exhibit direct biological activity, its role as a facilitator in click chemistry enables selective labeling and tracking of biomolecules within biological systems. This property is essential for developing targeted drug delivery systems and therapeutic applications .
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Azidopropan-1-amine | Three-carbon chain with an azide group | Shorter chain length compared to this compound |
5-Azidopentan-1-amine | Five-carbon chain with an azide group | Longer chain length enhances hydrophobicity |
4-Aminobutan-1-ol | Hydroxyl instead of azide | Lacks the reactive azide functionality |
The uniqueness of this compound lies in its balance between hydrophilicity from the amine group and reactivity from the azide group, making it particularly suited for applications requiring both properties .
Q & A
Q. Basic: What are the optimal conditions for synthesizing 4-Azidobutan-1-amine to ensure high yield and purity?
Answer:
Synthesis of this compound requires careful control of reaction parameters. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed using this compound as a linker, with conditions including DMF as a solvent, room temperature (RT), and 12-hour reaction times . Post-synthesis, purification via column chromatography or recrystallization is critical to remove unreacted azides or amines. Ensure purity by NMR (e.g., verifying the absence of residual solvents) and mass spectrometry .
Q. Basic: How should this compound be stored to maintain stability during experiments?
Answer:
The compound is light- and temperature-sensitive. Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation. Avoid freeze-thaw cycles, which can induce hydrolysis or polymerization. Pre-aliquot the reagent to minimize repeated exposure to ambient conditions .
Q. Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. Dispose of waste via approved chemical waste streams due to its aquatic toxicity (GHS Category 1) .
Q. Basic: What spectroscopic methods are suitable for characterizing this compound?
Answer:
Use ¹H/¹³C NMR to confirm the presence of the azide (-N₃) and amine (-NH₂) groups. FT-IR can identify the azide stretch (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₄H₁₀N₄, MW 114.15) .
Q. Advanced: How can researchers address contradictions in reported reactivity data for this compound in click chemistry applications?
Answer:
Contradictions may arise from varying reaction conditions (e.g., solvent polarity, catalyst concentration). Systematically test variables using design-of-experiments (DoE) approaches. For example, compare Cu(I) vs. Ru-based catalysts in strain-promoted azide-alkyne cycloadditions (SPAAC). Validate results with kinetic studies (e.g., monitoring reaction progress via HPLC) .
Q. Advanced: What strategies optimize the use of this compound as a PROTAC linker for targeted protein degradation?
Answer:
Design PROTACs by conjugating the amine terminus to an E3 ligase ligand (e.g., thalidomide) and the azide to a target protein binder (e.g., kinase inhibitor). Optimize linker length and flexibility to ensure ternary complex formation. Validate degradation efficiency via Western blotting and cellular viability assays .
Q. Advanced: How can material scientists leverage this compound to functionalize polymer surfaces?
Answer:
Use the azide group for covalent immobilization via click chemistry. For example, graft polyethylene glycol (PEG) onto polymer surfaces by reacting this compound with alkyne-functionalized PEG. Characterize surface modifications using XPS or AFM to confirm functional group density and homogeneity .
Q. Advanced: What experimental controls are critical when studying the photostability of this compound in imaging probes?
Answer:
Include dark controls (samples shielded from light) and parallel experiments under varying wavelengths (e.g., UV vs. visible light). Monitor azide decomposition via UV-Vis spectroscopy (loss of absorbance at ~270 nm). Use radical scavengers (e.g., TEMPO) to assess oxidative degradation pathways .
Q. Advanced: How can researchers mitigate batch-to-batch variability in this compound synthesis?
Answer:
Standardize precursor quality (e.g., 1,4-diaminobutane purity) and reaction stoichiometry. Implement in-process monitoring (e.g., inline FT-IR) to track azide formation. Use QC metrics like HPLC purity (>95%) and water content (<0.5%) to ensure consistency .
Q. Advanced: What computational tools aid in predicting the reactivity of this compound in novel bioconjugation workflows?
Answer:
Employ density functional theory (DFT) to model transition states in azide-alkyne reactions. Software like Gaussian or ORCA can predict activation energies and regioselectivity. Pair computational insights with experimental validation using model substrates (e.g., propargyl alcohol) .
Properties
IUPAC Name |
4-azidobutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4/c5-3-1-2-4-7-8-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMZGBHJJNIRKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236881 | |
Record name | 1-Butanamine, 4-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88192-20-5 | |
Record name | 4-Azido-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88192-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanamine, 4-azido- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanamine, 4-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.